molecular formula C13H12N4O B2714732 (E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile CAS No. 475626-41-6

(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2714732
CAS No.: 475626-41-6
M. Wt: 240.266
InChI Key: OHYOOSKAUKKIGT-OQLLNIDSSA-N
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Description

(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile is a complex organic compound featuring a pyrazole ring substituted with a hydroxyimino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is added through the reaction of the pyrazole derivative with hydroxylamine.

    Addition of the Propanenitrile Group: The final step involves the addition of the propanenitrile group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of (E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile: Lacks the phenyl group, which may affect its bioactivity and chemical reactivity.

    (E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)butanenitrile: Contains an additional carbon in the nitrile chain, which may influence its physical properties and reactivity.

    (E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)ethanenitrile: Shorter nitrile chain, potentially affecting its solubility and interaction with biological targets.

Uniqueness

(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-[(E)-hydroxyiminomethyl]-3-phenylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-7-4-8-17-10-12(9-15-18)13(16-17)11-5-2-1-3-6-11/h1-3,5-6,9-10,18H,4,8H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYOOSKAUKKIGT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NO)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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